Triethylamine phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10138-93-9 |

|---|---|

Molecular Formula |

C6H18NO4P |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

dihydrogen phosphate;triethylazanium |

InChI |

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChI Key |

UNXNGGMLCSMSLH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.OP(=O)(O)O |

Canonical SMILES |

CC[NH+](CC)CC.OP(=O)(O)[O-] |

Other CAS No. |

35365-94-7 10138-93-9 |

Related CAS |

121-44-8 (Parent) |

Synonyms |

triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |

Origin of Product |

United States |

Conceptual Framework and Research Significance

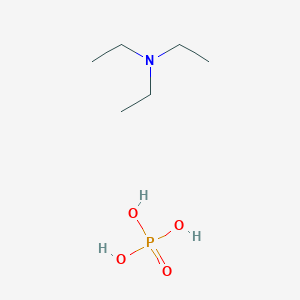

Triethylammonium (B8662869) phosphate (B84403), often abbreviated as TEAP, is structurally composed of a triethylammonium cation ([N(CH₂CH₃)₃H]⁺) and a phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻, depending on the pH). This ionic nature is fundamental to its chemical behavior and wide-ranging applications.

The significance of TEAP in research stems from several key characteristics:

Ion-Pairing Chromatography: In High-Performance Liquid Chromatography (HPLC), TEAP is extensively used as a mobile phase additive. targetmol.com Its primary function is to act as an ion-pairing reagent. In this role, the triethylammonium cation forms an ion pair with negatively charged analytes, while the phosphate anion pairs with positively charged analytes. This process neutralizes the charge of the analytes, increasing their retention on a non-polar stationary phase in reversed-phase chromatography and thereby improving separation and peak resolution.

Buffering Capacity: The phosphate component of TEAP provides excellent buffering capacity over a range of pH values. This is crucial for chromatographic separations that are sensitive to pH, ensuring reproducibility and the stability of analytes. The ability to maintain a constant pH is vital for the analysis of biomolecules like peptides and nucleotides, whose ionic state is pH-dependent. wikipedia.org

Catalysis and Synthesis: Beyond its analytical applications, triethylammonium phosphate serves as a catalyst and a reagent in organic synthesis. The basicity of the triethylamine (B128534) component and the nucleophilicity of the phosphate group can be harnessed to facilitate various chemical transformations. wikipedia.org It has also been explored as a structure-directing agent in the synthesis of materials like zeolites.

The synthesis of triethylammonium phosphate is a straightforward acid-base reaction between triethylamine and phosphoric acid. The stoichiometry of the reaction can be controlled to produce different phosphate salts (mono-, di-, or tribasic), allowing for the fine-tuning of the resulting buffer's pH.

Key Properties of Triethylammonium Phosphate

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₈NO₄P |

| Molecular Weight | 199.19 g/mol |

| Primary Function | Ion-pairing reagent, buffer, catalyst |

| Key Application | High-Performance Liquid Chromatography (HPLC) |

| Synthesis | Reaction of triethylamine with phosphoric acid |

Evolution of Triethylammonium Phosphate Research Domains

Fundamental Synthesis Routes of Triethylammonium Phosphate

The preparation of triethylammonium phosphate is primarily achieved through straightforward acid-base chemistry, with variations in its formation within specialized solvent systems.

Preparation from Orthophosphoric Acid and Triethylamine (B128534)

The most direct method for synthesizing triethylammonium phosphate involves the reaction of triethylamine (TEA) with orthophosphoric acid (H₃PO₄). This acid-base neutralization reaction can be controlled to produce different stoichiometries of the salt, such as triethylammonium dihydrogen phosphate, bis(triethylammonium) hydrogen phosphate, or tris(triethylammonium) phosphate, by adjusting the molar ratio of the reactants. nih.gov

A common laboratory preparation involves the dropwise addition of a concentrated solution of phosphoric acid (e.g., 85%) to triethylamine, often with stirring and cooling to manage the exothermic nature of the reaction. psu.edu The reaction can be performed neat or in a suitable solvent like water. For instance, a 1 M solution of triethylammonium phosphate can be prepared by reacting the appropriate molar equivalents of triethylamine and phosphoric acid in water. sigmaaldrich.com The pH of the resulting solution can be adjusted by varying the proportion of the acid and base. sigmaaldrich.com

An attempt to synthesize tris(triethylammonium) phosphate by neutralizing orthophosphoric acid with a 1:3 stoichiometric ratio of acid to triethylamine at room temperature resulted in an incomplete reaction with unreacted triethylamine. nih.gov Using an excess of triethylamine led to the formation of a viscous, colorless, and dense oil. nih.gov

Formation within Protic Ionic Liquid Systems

Triethylammonium phosphate can also be formed and utilized within the framework of protic ionic liquids (PILs). PILs are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. nih.govyoutube.com The synthesis of triethylammonium-based PILs is often a simple, one-step acid-base reaction. nih.govyoutube.com

For example, triethylammonium dihydrogen phosphate ([Et₃NH][H₂PO₄]) has been synthesized as a simple ammonium (B1175870) ionic liquid. psu.edursc.org The synthesis involves dropping an 85% solution of phosphoric acid into triethylamine at a controlled temperature of 60°C over one hour, followed by stirring at 70°C for an additional two hours to ensure the completion of the reaction. psu.edu These ammonium-based ionic liquids are noted for being air and water-stable, easy to prepare from inexpensive starting materials, and are considered environmentally benign solvents and catalysts for various organic reactions. psu.edursc.org Computational analyses of triethylammonium-based PILs with other strong organic acids have shown that the protonation of triethylamine is spontaneous, leading to the formation of a strong hydrogen bond and electrostatic interactions between the cation and anion. nih.govacs.org

Triethylammonium Phosphate as a Reagent in Complex Organic Synthesis

Beyond its fundamental synthesis, triethylammonium phosphate plays a crucial role as a reagent or catalyst in several important organic transformations.

Synthesis of Alpha-Hydroxyphosphonates via Hydrophosphonylation

Triethylamine is a commonly used catalyst in the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively. researchgate.netwikipedia.org In the context of hydrophosphonylation of aldehydes, triethylamine acts as a base to deprotonate the dialkyl phosphite, generating a nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide intermediate, often by the protonated triethylamine (triethylammonium ion), yields the final α-hydroxyphosphonate product.

The in-situ formation of triethylammonium phosphate from triethylamine and a phosphorus-based acid (like the phosphite itself or trace amounts of phosphoric acid) can be considered the active catalytic species. The triethylammonium cation acts as a proton shuttle, while the phosphate or phosphite anion can influence the reaction environment. A calculated mechanism for the triethylamine-catalyzed Pudovik reaction highlights the role of the amine in facilitating the key bond-forming steps. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aldehyde (R-CHO) | Dialkyl phosphite ((R'O)₂P(O)H) | Triethylamine | α-Hydroxyphosphonate ((R'O)₂P(O)CH(OH)R) | researchgate.net |

Table 1: Synthesis of Alpha-Hydroxyphosphonates via Triethylamine-Catalyzed Hydrophosphonylation

Strategic Role in Nucleoside and Oligonucleotide Synthesis

In the synthesis and purification of nucleosides and oligonucleotides, triethylammonium salts are widely used as buffers and ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govtcichemicals.comsigmaaldrich.com Triethylammonium acetate (B1210297) (TEAA) and triethylammonium bicarbonate (TEAB) are the most common choices. nih.govtcichemicals.com These buffers are effective in neutralizing the negative charges on the phosphate backbone of oligonucleotides, which enhances their retention and separation on reversed-phase columns. nih.govsigmaaldrich.com

While TEAA and TEAB are more frequently mentioned, other triethylammonium salts, including those with phosphate as the counterion, can also be employed. nih.gov The choice of the counter-ion can influence the selectivity and resolution of the separation. For instance, the use of different ion-pairing systems, including tetrabutylammonium (B224687) phosphate, has been explored to optimize the purification of nucleosides and oligonucleotides. nih.gov Triethylammonium phosphate buffers can be particularly useful in specific applications where the buffering capacity at a certain pH or the specific interactions of the phosphate ion are desired. The use of triethylamine-based buffers is also advantageous for mass spectrometry (MS) detection, as they are volatile and can be easily removed. nih.gov

| Application | Reagent System | Function | Reference |

| Oligonucleotide Purification | Triethylammonium Acetate (TEAA) | Ion-pairing reagent in RP-HPLC | nih.govtcichemicals.comsigmaaldrich.com |

| Oligonucleotide Purification | Triethylammonium Bicarbonate (TEAB) | Ion-pairing reagent in RP-HPLC, MS-compatible | nih.gov |

| Oligonucleotide Purification | Tetrabutylammonium Phosphate | Alternative ion-pairing reagent in RP-HPLC | nih.gov |

Table 2: Triethylammonium Salts in Nucleoside and Oligonucleotide Purification

Generation of Advanced Quaternary Ammonium Compounds

Triethylammonium phosphate can serve as a precursor or reagent in the synthesis of more complex quaternary ammonium compounds (QACs). The classic method for synthesizing QACs is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov

In a related approach, a tertiary amine can be reacted with an epoxide in the presence of an acid. A process has been patented for the manufacture of quaternary ammonium compounds by reacting a compound with a terminal epoxy group with a tertiary amine that is partially present as the free amine and partially as its salt. google.com At the end of the reaction, sufficient acid is added to complete the salt formation of the resulting quaternary ammonium compound. google.com In this context, triethylammonium phosphate could be used as the initial salt of the tertiary amine, with the phosphate anion potentially influencing the reaction rate and outcome.

Furthermore, the synthesis of quaternary ammonium salts with a phosphate group has been described, highlighting the interest in incorporating phosphate moieties into the structure of QACs for specific applications, such as enhancing their binding to hydroxyapatite (B223615). nih.gov

| Reactants | Reaction Type | Product | Significance | Reference |

| Tertiary Amine + Alkyl Halide | Menshutkin Reaction | Quaternary Ammonium Salt | Fundamental synthesis of QACs | nih.gov |

| Tertiary Amine/Amine Salt + Epoxide | Alkylation | Hydroxy-functionalized Quaternary Ammonium Salt | Synthesis of functionalized QACs | google.com |

| Tertiary Amine + Phosphorylating Agent | Quaternization and Phosphorylation | Quaternary Ammonium Phosphate | QACs with specific functionalities | nih.gov |

Table 3: Synthetic Routes to Advanced Quaternary Ammonium Compounds

Facilitation of Etherification Reactions

Triethylamine has been shown to play a catalytic role in the etherification of ortho-phosphoric acid, particularly in its reaction with polyoxypropylene glycol. nih.gov The catalytic activity of triethylamine in this low-temperature etherification is attributed to hydrophobic-hydrophilic intermolecular interactions with polyoxypropylene glycol. nih.gov This interaction leads to the formation of supramolecular structures, which results in a significant decrease in the viscosity of the triethylamine solution in polyoxypropylene glycol. nih.gov

This process promotes the complete etherification of ortho-phosphoric acid, leading to the formation of branched ethers terminated with hydroxyl groups and even the creation of polyphosphate structures. nih.gov The mechanism involves the shielding of triethylamine by the polyoxypropylene glycol, which enhances its catalytic effect. nih.gov In contrast to catalysts like triethanolamine (B1662121), where the tertiary amine becomes incorporated into the product and its catalytic activity diminishes, triethylamine facilitates a more extensive reaction. nih.gov

Application in Non-Clinical Pharmaceutical Intermediate Synthesis

While direct synthesis of clinical drug substances involving triethylamine phosphate is not extensively documented in the provided context, its role in the formation of intermediates is pertinent. Salts of intermediates are crucial in pharmaceutical synthesis, and triethylamine can be used to form such salts with acidic compounds. For instance, in the synthesis of neprilysin (NEP) inhibitors like sacubitril, various intermediates with acidic or basic groups are formed. google.com Phosphoric acid is listed as a suitable inorganic acid for forming acid addition salts with basic nitrogen atoms present in these intermediates. google.com This implies that triethylamine, as a base, could be used to form triethylammonium phosphate salts in situ or as part of the workup process to isolate or purify intermediates.

Controlled Synthesis of Triethylammonium Phosphate-Based Materials

The unique properties of the triethylammonium phosphate moiety have been harnessed to create functional materials with specific applications.

Development of Zirconium(IV) Triethylammonium Phosphate Ion Exchangers

A notable application of triethylammonium phosphate is in the synthesis of novel inorganic ion exchangers. Zirconium(IV) triethylammonium phosphate (ZTEAP) has been synthesized by reacting zirconium(IV) dichloride oxide with triethylammonium dihydrogen phosphate. niscpr.res.inresearchgate.net The resulting material demonstrates significant potential for the separation of metal ions.

The synthesis involves mixing solutions of ZrOCl₂ and (C₂H₅)₃NH·H₂PO₄ in various molar ratios. niscpr.res.in The resulting ZTEAP exhibits a high ion exchange capacity, with a reported value of 3.2 meq/g. niscpr.res.in This material has shown a high affinity for certain metal ions, such as Hg(II) and Ag(I), making it useful for their separation from other ions. niscpr.res.in The performance of the ion exchanger is pH-dependent, with a decrease in Kd values observed at lower pH due to the elution of metal ions by H⁺ ions. niscpr.res.in

Table 1: Synthesis and Properties of Zirconium(IV) Triethylammonium Phosphate (ZTEAP)

| Property | Value | Reference |

| Precursors | Zirconium(IV) dichloride oxide octahydrate, Triethylamine, Orthophosphoric acid | niscpr.res.in |

| Ion Exchange Capacity | 3.2 meq/g | niscpr.res.in |

| High Affinity For | Hg(II), Ag(I) | niscpr.res.in |

| Separations Achieved | Binary separations of various metal ions | niscpr.res.in |

Formation of Triethylamine-Capped Calcium Phosphate Oligomers

Triethylamine plays a crucial role in the controlled synthesis of calcium phosphate oligomers (CPOs). These oligomers can be "capped" with triethylamine, leading to the formation of stable inorganic precursors. mdpi.com This process involves the reaction of calcium chloride dihydrate with phosphoric acid in the presence of triethylamine in an anhydrous ethanol (B145695) medium. mdpi.com The triethylamine caps (B75204) the CPO, preventing uncontrolled growth and precipitation. mdpi.com

These triethylamine-capped CPOs have been utilized as precursors in the development of composite materials. For example, they have been incorporated into a polyacrylamide (PAM) hydrogel to create a CPO/PAM precursor solution. mdpi.com This solution, when mixed with α-hemihydrate gypsum, results in a composite material with enhanced mechanical properties. mdpi.com The presence of the CPO promotes the gelation of PAM and allows for the full hydration of the gypsum, leading to the formation of an interpenetrating inorganic/organic dual-network structure. mdpi.com This results in significantly higher flexural and compressive strengths compared to unmodified gypsum. mdpi.com

Table 2: Composition for Preparation of Triethylamine-Capped Calcium Phosphate Oligomer (CPO) Gel

| Reagent | Amount | Reference |

| CaCl₂·2H₂O | 0.882 g | mdpi.com |

| Anhydrous Ethanol | 300 mL (initial), 15 mL (for phosphoric acid) | mdpi.com |

| Triethylamine (TEA) | 16.635 mL | mdpi.com |

| Phosphoric Acid (80 wt%) | 0.461 mL | mdpi.com |

Catalytic Dimensions of Triethylammonium Phosphate in Chemical Reactions

Organocatalytic and Brønsted Base Catalytic Functions

Triethylammonium (B8662869) phosphate's ability to act as a proton donor and acceptor allows it to catalyze a wide array of chemical reactions. This dual functionality is central to its efficiency in various synthetic protocols.

The hydrophosphonylation of aldehydes, a key method for the synthesis of α-hydroxyphosphonates, can be effectively catalyzed by triethylammonium phosphate (B84403). The reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde. In this process, the triethylammonium cation can act as a Brønsted acid to activate the aldehyde, while the phosphate anion can act as a Brønsted base to deprotonate the dialkyl phosphite, thus facilitating the nucleophilic attack.

Research has shown that this catalytic system is efficient, often proceeding under solvent-free conditions, which aligns with the principles of green chemistry. The use of triethylamine (B128534) in conjunction with a phosphorus source leads to the in situ formation of the active catalytic species. nih.gov

Triethylammonium hydrogen phosphate (TEAP) has demonstrated significant catalytic activity in promoting Michael addition reactions, particularly aza- and thia-Michael additions. scispace.comscience.govelsevierpure.com These reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming transformations. The catalytic prowess of TEAP is notably enhanced when used in combination with carbon nanotubes, a topic that will be further explored in the section on heterogeneous catalysis. scispace.comresearchgate.netosti.gov

In these reactions, TEAP facilitates the conjugate addition of nucleophiles like amines and thiols to α,β-unsaturated carbonyl compounds. science.gov The triethylammonium cation can activate the Michael acceptor, while the phosphate anion can deprotonate the nucleophile, thereby increasing its reactivity. This dual activation mechanism leads to high product yields in reduced reaction times. scispace.comresearchgate.net

| Michael Acceptor | Nucleophile | Catalyst System | Time (min) | Yield (%) |

| α,β-unsaturated nitrile | Amine | SWCNT-TEAP | 1 | High |

| α,β-unsaturated carbonyl | Amine | SWCNT-TEAP | 1 | High |

| α,β-unsaturated carbonyl | Thiol | MWCNT-TEAP | - | High |

Triethylammonium dihydrogen phosphate has been successfully employed as an ionic liquid catalyst and medium for the Fischer esterification of carboxylic acids with primary alcohols. researchgate.netumich.eduumich.edu This reaction is of great industrial importance for the production of esters. The Brønsted acidic nature of triethylammonium dihydrogen phosphate is key to its catalytic activity in this transformation. researchgate.netmdpi.com

The catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. One of the advantages of using triethylammonium dihydrogen phosphate as an ionic liquid is that it can form a separate phase from the ester product, which simplifies the separation and purification process. researchgate.net Research has demonstrated high yields for the esterification of various aliphatic carboxylic acids with different primary alcohols using this catalytic system. umich.edu

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 97 |

| Acetic Acid | 1-Octanol | [Et3NH][HSO4] | 90 | 4 | 98 |

| Butyric Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 99 |

| Acrylic Acid | 1-Butanol | [Et3NH][HSO4] | 90 | 4 | 91 |

Triethylammonium phosphate is an effective catalyst for various condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org The catalytic role of triethylammonium phosphate is again attributed to its bifunctional acid-base properties.

The triethylammonium ion can act as a Lewis acid to activate the carbonyl group of the aldehyde or ketone, while the phosphate ion acts as a Brønsted base to deprotonate the active methylene compound, forming a carbanion. This carbanion then attacks the activated carbonyl group, leading to the condensation product. In some systems, such as Zr-doped aluminum phosphate catalysts, triethylamine is used as a component in the synthesis of the catalytic material which then facilitates aldol (B89426) condensation reactions. dtu.dk

In the context of dehydrohalogenation reactions, triethylamine is widely used as a base. wikipedia.org Its primary role is to facilitate the elimination of a hydrogen halide from a substrate, leading to the formation of a double bond. During this process, triethylamine reacts with the liberated hydrogen halide to form a triethylammonium halide salt. wikipedia.org

Integration into Heterogeneous and Supported Catalysis Systems

To enhance catalyst stability, reusability, and ease of separation, triethylammonium phosphate has been integrated into heterogeneous and supported catalysis systems. This approach combines the catalytic advantages of the ionic liquid with the practical benefits of a solid support.

A notable example is the use of triethylammonium hydrogen phosphate (TEAP) supported on single-walled carbon nanotubes (SWCNT) or multi-walled carbon nanotubes (MWCNT) as a "bucky gel" catalyst for Michael additions. scispace.comresearchgate.netosti.gov This composite material demonstrates high catalytic efficiency, leading to increased product yields in shorter reaction times compared to the individual components. scispace.comresearchgate.net The large surface area and unique electronic properties of the carbon nanotubes enhance the catalytic activity of the immobilized TEAP. scispace.com

Furthermore, the concept of immobilizing ionic liquids on solid supports like silica (B1680970) is a well-established strategy to create recyclable and robust catalysts. mdpi.com Triethylammonium-based ionic liquids can be anchored to silica surfaces, creating a solid catalyst that retains the catalytic properties of the liquid phase while allowing for easy recovery and reuse. This approach has been explored for various reactions, including esterifications. researchgate.net The immobilization can be achieved through physical adsorption or covalent bonding, with the latter providing greater stability against leaching of the catalytic species. mdpi.com

Carbon Nanotube-Enhanced Catalytic Systems

Triethylammonium hydrogen phosphate (TEAP), an ionic liquid, forms a novel and efficient catalytic system when combined with single-walled carbon nanotubes (SWCNTs). scispace.comresearchgate.net This combination, often referred to as a "bucky gel," leverages the unique properties of both components to achieve high product yields in significantly reduced reaction times, particularly for Michael addition reactions. scispace.comresearchgate.net The large surface area of SWCNTs, combined with the catalytic nature of the ionic liquid, creates a synergistic effect. scispace.com

The interaction between TEAP and SWCNTs has been confirmed through techniques like Raman spectroscopy, which shows shifts in the characteristic D and G bands of the nanotubes, indicating that the TEAP uniformly covers the outer surface of the SWCNTs. scispace.comresearchgate.net This intimate contact is crucial for the catalytic activity. The resulting bucky gel has been successfully used as a catalyst for aza- and thia-Michael reactions, which involve the addition of amines and thiols to α,β-unsaturated compounds. scispace.com A key advantage of this system is the high efficiency under solvent-free conditions, presenting an environmentally friendly catalytic method. scispace.com Research has shown that the catalytic system using SWCNTs provides a higher product yield compared to systems using multi-walled carbon nanotubes (MWCNTs), a difference attributed to the greater surface area of SWCNTs. scispace.com

Table 1: Comparison of Catalytic Activity in Michael Reaction

| Catalyst | Reaction | Product Yield | Key Advantage |

|---|---|---|---|

| SWCNT-TEAP (Bucky Gel) | Aza/Thia-Michael Addition | High | Higher product yield in reduced reaction time; Solvent-free conditions. scispace.com |

| MWCNT-TEAP | Aza/Thia-Michael Addition | Moderate | Less effective than SWCNT-TEAP, likely due to lower surface area. scispace.com |

| No Catalyst | Aza/Thia-Michael Addition | Low to None | Demonstrates the necessity of the catalyst for the reaction. scispace.com |

Modulation of Supported Calcium Phosphate Catalysts

The surface chemistry of calcium phosphate catalysts, particularly their acidity and basicity, is critical for their catalytic performance in reactions such as the conversion of ethanol (B145695) to butanol and butadiene. osti.govresearchgate.net Triethylamine (TEA) is frequently used as a probe molecule in adsorption microcalorimetry studies to quantify the number and strength of acid sites on the surface of these catalysts. osti.govosti.gov While not triethylamine phosphate itself acting as the catalyst, these studies reveal how the acidic properties, conceptually similar to those of an ammonium (B1175870) phosphate salt, influence the catalytic pathways.

For instance, calcium phosphate materials pretreated at lower temperatures (≤ 923 K) exhibit an apatite structure with strong acid sites, as confirmed by high heats of triethylamine adsorption (~180-200 kJ mol⁻¹). osti.govresearchgate.net These materials are not effective for ethanol coupling but show high selectivity towards acid-catalyzed products like ethene and diethyl ether. osti.gov However, upon thermal transformation at higher temperatures (973 K), the structure changes to β-tricalcium phosphate. osti.govresearchgate.net This high-temperature pretreatment results in a catalyst with both acidic and basic sites. osti.gov The heat of adsorption for triethylamine on this form is lower, indicating a change in the acidic nature of the surface, which corresponds to a shift in selectivity towards the desired coupling products, butanol and butadiene. osti.gov

Table 2: Effect of Pretreatment on Calcium Phosphate Catalyst Properties

| Pretreatment Temperature | Catalyst Structure | Acidity (Probed by TEA Adsorption) | Primary Catalytic Products from Ethanol |

|---|---|---|---|

| ≤ 923 K | Apatite | Strong acid sites. osti.govresearchgate.net | Ethene, Diethyl Ether (Acid-catalyzed). osti.gov |

| 973 K | β-Tricalcium Phosphate | Exposed acid and base sites. osti.govresearchgate.net | C4 Oxygenates (Butanol), Butadiene (Coupling products). osti.gov |

Catalytic Influence in Polymerization Processes

Role in Urethane (B1682113) Foam and Epoxy Resin Formation

Triethylamine and its derivatives, including phosphate compounds, play a significant catalytic role in the formation of polymers such as polyurethane foams and epoxy resins. thermofisher.kr In these polymerization reactions, triethylamine functions as a base catalyst. thermofisher.kr Specifically for polyurethane, the reaction involves a polyol reacting with an isocyanate to form the urethane linkages. google.com Triethylamine can accelerate this reaction, influencing the rate of foam formation and its final structure. thermofisher.krtubitak.gov.tr

In the context of epoxy resins, the catalytic activity is crucial for the curing process, where the liquid resin is converted into a hard, three-dimensional network. google.com Research has explored the use of triethylamine-capped calcium phosphate oligomers (CPO) as precursors in creating composite materials. mdpi.com For example, CPO has been copolymerized with acrylamide (B121943) (AM) to create CPO/polyacrylamide (PAM) copolymers. mdpi.com These inorganic-organic hybrid materials can be introduced into other systems, such as α-hemihydrate gypsum, to create reinforced composites with significantly improved mechanical properties. mdpi.com The presence of the triethylamine-capped phosphate component helps in forming a structurally uniform copolymer, which then integrates into the final composite matrix. mdpi.com

Function as a Curing and Hardening Agent for Polymers

Beyond its catalytic role in initiating polymerization, this compound and related compounds also function as curing and hardening agents. thermofisher.kr A curing agent, or hardener, is a substance that chemically reacts with the polymer resin to create a cross-linked network, resulting in a rigid, infusible material. google.com

In epoxy systems, amine-based hardeners are common, reacting with the epoxy rings to build the polymer network. google.comnih.gov The structure and reactivity of the curing agent determine the final properties of the cured material. acs.org Phosphorus-containing curing agents are of particular interest as they can also impart flame-retardant properties to the final polymer. mdpi.comelectronics.org The combination of an amine (like triethylamine) and a phosphate group within a single compound provides a dual function: the amine group participates in the cross-linking reaction with the epoxy resin, while the phosphate moiety can enhance thermal stability and flame retardancy. mdpi.com Studies on triethylamine-capped calcium phosphate oligomers used in gypsum composites have shown that their inclusion leads to remarkable improvements in both flexural and compressive strength compared to unmodified materials or those modified with only a standard polymer. mdpi.com

Table 3: Mechanical Properties of α-Hemihydrate Gypsum Composites

| Composite System | Flexural Strength (MPa) | Compressive Strength (MPa) | Reference |

|---|---|---|---|

| Pure Water Group | 15.57 | 33.90 | mdpi.com |

| PAM-L Group | 19.87 | 60.08 | mdpi.com |

| CPO/PAM-L10 System | 27.59 | 68.48 | mdpi.com |

Triethylammonium Phosphate in Ionic Liquid Chemistry

Synthesis and Structural Characterization of Protic Ionic Liquids (PILs) Based on Triethylamine (B128534) and Phosphate (B84403)

The synthesis of protic ionic liquids (PILs) based on triethylamine is typically a straightforward acid-base neutralization reaction. This involves the transfer of a proton from a Brønsted acid to the Brønsted base, triethylamine (TEA). researchgate.net For the creation of triethylammonium (B8662869) phosphate ([Et₃NH][H₂PO₄]), phosphoric acid is added to triethylamine, often at a controlled temperature to manage the exothermic nature of the reaction. psu.edu One common method involves the slow, dropwise addition of an 85% phosphoric acid solution to triethylamine at 60°C, followed by stirring to ensure the reaction completes. psu.edu This simple, one-step synthesis is advantageous due to its efficiency and the relatively low cost of the starting materials. researchgate.net

The resulting products are characterized using various spectroscopic techniques to confirm their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. For instance, in the ¹H NMR spectrum of triethylammonium dihydrogen phosphate, characteristic signals include a triplet for the methyl protons (CH₃) and a multiplet for the methylene (B1212753) protons (CH₂) of the ethyl groups, along with a singlet for the acidic N-H proton, which is exchangeable with D₂O. rsc.org The formation of the PIL is confirmed by the presence of the N-H proton signal, indicating the successful proton transfer from the acid to the amine. researchgate.net

Fourier-transform infrared (FT-IR) spectroscopy is also employed to elucidate the structure. The spectra of these PILs show characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H, C-H, and phosphate groups, further confirming the formation of the desired ionic liquid. researchgate.net

The degree of proton transfer from the acid to the amine determines whether a true PIL (an ion pair) or a hydrogen-bonded molecular complex is formed. Studies combining experimental data with quantum-chemical calculations have shown that for strong acids like phosphoric acid, the interaction with triethylamine leads to the formation of a salt, confirming its status as a protic ionic liquid. researchgate.net

Investigation of Hydrogen Bonding and Ion Pair Interactions within PILs

The physicochemical properties of triethylammonium-based PILs are fundamentally governed by the interactions between the cation and anion, particularly hydrogen bonding. acs.org In triethylammonium phosphate, a strong and directional hydrogen bond forms between the protonated amine group (N-H⁺) of the triethylammonium cation and the oxygen atoms of the phosphate anion. researchgate.netnih.gov This interaction is a defining feature of these PILs. acs.org

Density functional theory (DFT) calculations are frequently used to investigate the structural and energetic characteristics of these ion pairs. researchgate.netacs.org These studies reveal that the strength of the hydrogen bond is influenced by several factors, including the proton affinity of the anion and the steric and electronic effects of the alkyl groups on the cation. acs.orgresearchgate.net An increase in the number of ethyl groups on the nitrogen atom of the amine generally leads to a stronger hydrogen-bonding interaction, promoting the formation of stable ion pairs. acs.org

Electrochemical Performance and Ionic Conductivity of Triethylammonium-Based PILs

Triethylammonium-based PILs are considered promising electrolytes for various electrochemical devices due to their ionic conductivity and wide electrochemical stability windows (ECWs). researchgate.netresearchgate.net The ionic conductivity of these PILs is highly dependent on temperature, generally increasing as the temperature rises. researchgate.net This temperature dependence typically follows the Arrhenius equation, as demonstrated by the linear relationship in plots of the logarithm of conductivity versus the inverse of temperature. researchgate.net

The electrochemical stability window, which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction, is another critical parameter. For triethylammonium sulfate (B86663), the ECW has been shown to decrease with increasing temperature. researchgate.net The choice of electrode material (e.g., Platinum or Gold) also affects the measured ECW. researchgate.net The presence of trace amounts of water in the PIL can lead to the formation of oxide layers on the electrode surface, influencing the electrochemical behavior. researchgate.net

The structure of both the cation and the anion significantly impacts the electrochemical properties. Studies comparing different triethylammonium-based PILs show that the specific combination of ions determines the conductivity and thermal characteristics. For instance, triethylammonium triflate and tosylate have been noted for their optimal combination of thermal and electrochemical properties. rsc.org The viscosity of the PIL also plays a role, as lower viscosity generally facilitates higher ion mobility, although the relationship is not always straightforward, suggesting that different proton transport mechanisms, such as the Grotthuss mechanism, may also be involved. researchgate.net

Below is a table summarizing the electrochemical properties of selected triethylammonium-based electrolytes.

| Electrolyte Composition | Temperature (°C) | Specific Capacitance (F/g) | Ionic Conductivity (S/cm) | Reference |

| 1 M Et₃NHBF₄ in Propylene Carbonate | -40 | 42.12 | - | mdpi.com |

| 1 M Et₃NHBF₄ in Propylene Carbonate | 25 | ~35 | - | mdpi.com |

| 1 M Et₃NHBF₄ in Propylene Carbonate | 80 | ~28 | - | mdpi.com |

| Triethylammonium Sulfate (TEAS) | 25 | - | ~1.5 x 10⁻³ | researchgate.net |

| Triethylammonium Sulfate (TEAS) | 80 | - | ~1.2 x 10⁻² | researchgate.net |

| Triethylammonium Trifluoroacetate | 25 | - | ~1 x 10⁻³ | lookchem.com |

Application as Green Reaction Media and Solvents in PIL Form

Triethylammonium-based PILs, including triethylammonium phosphate, have emerged as environmentally friendly or "green" solvents and catalysts for a variety of organic reactions. psu.eduresearchgate.net Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic compounds (VOCs) that are traditionally used in chemical processes. psu.eduualberta.carsc.org

These PILs can function as both the solvent and the catalyst, simplifying reaction setups and product purification. For example, triethylammonium dihydrogen phosphate has been successfully used as a catalytic medium for the cracking of dialkoxypropanes. psu.edu The reaction proceeds efficiently without the need for additional catalysts, and the ionic liquid can be easily separated from the product and reused without a significant loss in activity. psu.edu Similarly, other triethylammonium salts have been employed in Fischer esterification reactions, where they act as acidic catalysts and allow for easy phase separation of the ester product. researchgate.net

The tunable acidity of PILs, achieved by selecting the appropriate acid and base, is a key advantage. researchgate.net This allows for the design of task-specific ionic liquids for particular chemical transformations. ualberta.ca Their application extends to various acid-base catalyzed reactions, including condensations and multicomponent reactions, often leading to higher yields and shorter reaction times compared to conventional methods. ualberta.caresearchgate.net The use of these PILs aligns with the principles of green chemistry by reducing waste and avoiding hazardous substances. rsc.orguni-pannon.hu

Interactions with Nanomaterials within Ionic Liquid Formulations

The unique properties of triethylammonium phosphate and related PILs can be further enhanced by combining them with nanomaterials to create novel composite materials. These formulations have shown promise in catalysis and materials science.

A notable example is the combination of triethylammonium dihydrogen phosphate (TEAP) with single-walled carbon nanotubes (SWCNTs). This mixture forms a "bucky gel" that serves as an efficient catalyst for aza/thia-Michael addition reactions. scispace.com The interaction between the TEAP and the SWCNTs, confirmed by Raman spectroscopy and scanning electron microscopy (SEM), is crucial for the catalytic activity. The spectral shifts observed in the Raman D and G bands of the SWCNTs indicate a strong interaction with the ionic liquid. scispace.com This composite catalyst offers high product yields in reduced reaction times, with the SWCNT-TEAP system showing superior performance compared to its multi-walled nanotube counterpart, likely due to the higher surface area of the SWCNTs. scispace.com

In another application, triethylammonium phosphate (TEAP) has been incorporated into composite proton exchange membranes along with sulfonated poly(ether ether ketone) (SPEEK) and graphene oxide (GO). bohrium.comresearchgate.net In these membranes, designed for high-temperature fuel cells, the TEAP plays a critical role in proton transport. The amine ions of the TEAP form acid-base pairs with the sulfonic acid groups of the SPEEK, while the phosphate group forms hydrogen bonds with the oxygen-containing groups on the GO. bohrium.com This network of interactions creates a honeycomb-like structure that anchors the ionic liquid within the membrane, reducing its loss and providing additional pathways for proton transport at elevated temperatures, leading to significantly improved proton conductivity. bohrium.comresearchgate.net

Advanced Analytical Methodologies for Triethylammonium Phosphate Characterization

Sophisticated Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of triethylammonium (B8662869) phosphate (B84403), offering a non-destructive window into its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of triethylammonium phosphate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. mdpi.com

¹H NMR: Proton NMR spectra provide information on the triethylammonium cation. The protons of the ethyl groups typically exhibit characteristic signals. For instance, in a study of triethylammonium dihydrogen phosphate, the methyl protons (CH₃) appeared as a triplet at approximately δ 1.16 ppm, while the methylene (B1212753) protons (CH₂) presented as a multiplet around δ 3.23 ppm. acs.org A singlet corresponding to the acidic -NH proton, which is exchangeable with deuterium (B1214612) oxide (D₂O), is also observed, for example, at δ 8.73 ppm. acs.org

¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of the triethylammonium cation. nih.gov The chemical shifts are sensitive to the local electronic environment. nih.gov Predicted ¹³C NMR spectra for the closely related triethyl phosphate show distinct signals for the methyl and methylene carbons. researchgate.net For acyl phosphate esters involving triethylammonium, ¹³C NMR signals can be coupled to the phosphorus atom, providing valuable connectivity data, such as a P-C coupling constant (J P-C) of 5.9 Hz for a specific carbon. publish.csiro.au

³¹P NMR: Phosphorus-31 NMR is exceptionally informative for analyzing the phosphate component of the compound. rsc.orgdiva-portal.org It provides data on the oxidation state, coordination environment, and bonding of the phosphorus atom. rsc.org The chemical shift of the phosphorus nucleus is reported relative to a standard, commonly 85% phosphoric acid. diva-portal.org For example, the ³¹P NMR spectrum of an acyl phosphate ester showed a heptet at δ -15.4 ppm, with a P-H coupling constant of 11.6 Hz. publish.csiro.au In studies of phosphate activation reactions, ³¹P NMR is crucial for identifying intermediates, such as the guanosine (B1672433) 5'-monophosphate as a bis-triethylammonium salt. scispace.com The technique is highly sensitive to the chemical environment, allowing differentiation between various phosphate species in a mixture. rsc.orguniroma1.it

Table 1: Representative NMR Data for Triethylammonium Phosphate and Related Structures

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Reference |

|---|---|---|---|---|---|

| ¹H | -CH₃ (Ethyl) | ~1.16 | Triplet (t) | acs.org | |

| ¹H | -CH₂ (Ethyl) | ~3.23 | Multiplet (m) | acs.org | |

| ¹H | -NH (Ammonium) | ~8.73 | Singlet (s) | D₂O exchangeable | acs.org |

| ¹³C | C-O | 55.39 | Doublet (d) | J P-C = 5.9 Hz | publish.csiro.au |

| ³¹P | Phosphate | -15.4 | Heptet | J P-H = 11.6 Hz | publish.csiro.au |

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in triethylammonium phosphate by measuring the absorption of infrared radiation. acs.org In the analysis of zirconium(IV) triethylammonium phosphate, the FT-IR spectrum shows characteristic bands for water molecules (3800-3240 cm⁻¹ and 1630 cm⁻¹), C-H stretching (2930 cm⁻¹), C-H deformation (1472-1434 cm⁻¹), and C-N vibrations (1410 cm⁻¹). slu.se The phosphate group itself gives rise to absorption bands in the region of 1300-880 cm⁻¹ and at 518 cm⁻¹. slu.se

Similarly, studies on triethyl phosphate (TEP) adsorbed on zeolites identified key vibrational bands. The P=O stretching vibration is a prominent feature, observed at 1259 cm⁻¹ in bulk TEP. acs.org Other characteristic bands include the P-O-C stretching mode and C-H symmetric and asymmetric stretching modes. acs.orgresearchgate.net The interaction with other molecules or surfaces can cause shifts in these band positions, providing information about intermolecular forces. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Triethylammonium Phosphate and Related Compounds

| Wavenumber (cm⁻¹) | Vibration Type | Compound Context | Reference |

|---|---|---|---|

| 3800-3240 | O-H Stretching | External water molecules | slu.se |

| 2930 | C-H Stretching | Ethyl groups | slu.se |

| 1630 | H-O-H Bending | Water of crystallization | slu.se |

| 1472-1434 | C-H Deformation | Ethyl groups | slu.se |

| 1410 | C-N Vibration | Triethylammonium cation | slu.se |

| 1259 | P=O Stretching | Phosphate group (in TEP) | acs.org |

| 1300-880 | Phosphate Vibrations | Phosphate group | slu.se |

Raman Spectroscopy for Molecular Interactions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for studying molecular interactions. This technique has been employed to investigate the interactions between triethylammonium hydrogen phosphate (TEAP) ionic liquid and carbon nanotubes (CNTs). researchgate.net The formation of a "bucky gel" from these components results in noticeable changes in the Raman spectrum of the CNTs. Specifically, shifts in the D and G bands of the CNTs, along with changes in their intensity ratios, provide clear evidence of the noncovalent interactions between the TEAP and the graphitic structure of the nanotubes. This demonstrates Raman spectroscopy's utility in probing the subtle changes in molecular structure and bonding that occur upon interaction.

X-ray Adsorption Near Edge Structures (XANES) for Elemental Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique for determining the chemical speciation of phosphorus in a sample. By analyzing the fine structure of the X-ray absorption spectrum at the phosphorus K-edge (around 2145 eV), one can obtain detailed information about the oxidation state and local coordination environment (i.e., the identity and geometry of neighboring atoms) of the phosphorus atom. acs.org

While specific XANES studies on triethylammonium phosphate are not widely reported, the methodology is well-established for a vast range of organophosphates and inorganic phosphate compounds. slu.se The energy of the absorption edge and the shape of the spectral features act as a fingerprint for a specific phosphorus species. For instance, the energy position of the main absorption peak (white line) is sensitive to the effective charge on the phosphorus atom. Theoretical calculations have shown that P K-edge XANES is sensitive to the molecular structure up to a distance of 5-6 Å from the absorbing phosphorus atom, allowing for differentiation between even structurally similar phosphate compounds. acs.org This high sensitivity could be harnessed to characterize the precise bonding environment of the phosphate anion and its interaction with the triethylammonium cation in various states (e.g., solid vs. solution).

Challenges in XANES analysis include the fact that many phosphate compounds can exhibit similar spectral features, which can complicate quantitative analysis in complex mixtures. However, by comparing the experimental spectrum of triethylammonium phosphate with a library of standard compounds and theoretical calculations, XANES can provide invaluable data on its elemental speciation. acs.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The crystal and molecular structure of triethylammonium tris(o-phenylenedioxy)phosphate has been successfully determined using single-crystal XRD, confirming the presence of a hexacoordinate phosphorus anion. For materials where single crystals are not available, powder XRD can be employed. Powder XRD is a standard technique for identifying crystalline phases in various materials, including phosphate-based bioceramics. While more complex to interpret for structure solution, powder XRD patterns, often in conjunction with other techniques like solid-state NMR and computational modeling, can be used to elucidate the crystal structure of organic molecular materials. This makes XRD an indispensable tool for the solid-state characterization of triethylammonium phosphate, revealing how the ions are arranged in the crystal lattice.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and analysis of triethylammonium phosphate, particularly in its common application as a buffer salt in High-Performance Liquid Chromatography (HPLC).

Triethylammonium phosphate (TEAP) buffers are widely used in reversed-phase HPLC (RP-HPLC) for the high-resolution separation of peptides, proteins, and other biomolecules. The TEAP buffer system is valued for its compatibility with RP-HPLC columns, UV transparency at low wavelengths (below 200 nm), and its ability to yield high recovery and reproducible results. For instance, it has been successfully used in the separation of steroidal glycoalkaloids and their aglycones, where a mobile phase containing acetonitrile (B52724) and a TEAP buffer at pH 3.0 provided reproducible retention behavior on C18 columns.

The detection of the closely related compound triethyl phosphate (TEP) in aqueous solutions has been achieved using gas chromatography (GC) coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS methods offer high sensitivity, with lower detection limits reaching the parts-per-million level. In HPLC systems, triethylammonium phosphate itself is often part of the mobile phase, and detection is focused on the analytes being separated, typically using UV detectors. For analyzing the purity or concentration of TEAP solutions, techniques like UPLC-MS can be employed, targeting the mass of the triethylammonium cation.

Table 3: Chromatographic Methods Involving Triethylammonium Phosphate

| Technique | Application | Column | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Separation of peptides and proteins | Reversed-phase | Triethylammonium phosphate (TEAP) buffer, organic solvent (e.g., acetonitrile) | UV (<200 nm) | |

| RP-HPLC | Separation of steroidal glycoalkaloids | C18 | Acetonitrile, TEAP buffer (pH 3.0) | Not specified | |

| RP-HPLC | Separation of amino acid diastereomers | C8 | Acetonitrile, triethylammonium phosphate buffer | UV (340 nm) | |

| GC-FID/MS | Detection of triethyl phosphate (TEP) | Packed stainless steel | Not applicable (gas phase) | FID, MS | |

| UPLC-MS | Quantification of triethylamine (B128534) | Zorbax SB-CN | Acetonitrile, 0.1% triethylamine in water (pH 7.0) | Mass Spectrometry (SIR) |

High-Performance Liquid Chromatography (HPLC) as a Mobile Phase Modifier and Buffer

Triethylammonium phosphate is a widely employed mobile phase modifier and buffer in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the separation of biomolecules like peptides and proteins. tandfonline.com Its utility stems from its ability to form ion pairs with charged analytes, thereby modifying their retention behavior on nonpolar stationary phases.

Key Research Findings:

Enhanced Resolution and Recovery: TEAP buffers have been shown to provide high resolution and high recovery for closely related peptides and proteins. This is attributed to the formation of neutral ion pairs that exhibit more predictable partitioning on reversed-phase columns. tandfonline.com

UV Transparency: A significant advantage of TEAP is its transparency in the low UV region (below 200 nm), which allows for sensitive detection of analytes. tandfonline.com

pH Control: TEAP buffers are effective in controlling the pH of the mobile phase, which is critical for achieving reproducible retention times for ionizable compounds. nih.gov For instance, at pH 3.0, the basic functional groups of solutes and the silanol (B1196071) groups on the silica (B1680970) stationary phase are fully protonated, which minimizes undesirable ionic interactions and improves peak shape. nih.gov

Versatility: The versatility of TEAP extends to the separation of other classes of compounds, such as phosphatidylcholines and sphingomyelin. tandfonline.com

Silanol Suppression: In the analysis of basic compounds, triethylamine, a component of TEAP, can act as a silanol suppressor. It competes with basic analytes for interaction with active silanol groups on the silica surface, reducing peak tailing and improving symmetry. pharmaguru.cophenomenex.com

Table 1: HPLC Applications of Triethylammonium Phosphate

| Application | Analyte Type | Key Finding | Reference |

| Peptide and Protein Separation | Peptides, Proteins | High resolution and recovery, UV transparent | tandfonline.com |

| Steroidal Glycoalkaloid Profiling | Steroidal Glycoalkaloids | Reproducible retention behavior at pH 3.0 | nih.gov |

| Basic Compound Analysis | Basic Alkaloids | Reduced peak tailing due to silanol suppression | pharmaguru.co |

Ion Interaction Chromatography for Separations

Triethylammonium phosphate plays a crucial role in various modes of ion interaction chromatography, including ion-pairing chromatography and Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC).

Key Research Findings:

Ion-Pairing Agent: In ion-pair chromatography, the triethylammonium cation pairs with negatively charged analytes, such as oligonucleotides or acidic drugs, increasing their hydrophobicity and retention on reversed-phase columns. acs.orgdiva-portal.org The concentration of triethylamine can be varied to fine-tune the retention of analytes. acs.org

ERLIC Mobile Phase Component: In ERLIC, a technique that separates analytes based on a combination of hydrophilic and electrostatic interactions, TEAP is used as a component of the mobile phase. cypress-international.comchromatographyonline.com For example, in the analysis of phosphopeptides, a gradient from a low concentration of a salt like sodium methylphosphonate (B1257008) to a higher concentration of TEAP can be used to elute peptides with varying numbers of phosphate groups. cypress-international.comchromatographyonline.com At a low pH, such as 2.0, TEAP helps to suppress the interaction of acidic residues and promote the electrostatic repulsion of basic residues, allowing for the selective retention of phosphopeptides. chromatographyonline.comchromatographyonline.com

Separation of Phosphorylated Sugars: In the separation of phosphorylated sugars using Hydrophilic Interaction Chromatography (HILIC), triethylamine is used as a mobile phase modifier under alkaline conditions. nih.gov This creates a mixed-mode separation mechanism involving both HILIC and ion-pairing interactions. nih.gov

Considerations for Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

While TEAP is highly effective in HPLC with UV detection, its use with mass spectrometry (MS) detectors presents challenges due to its non-volatile nature. shimadzu.comucd.ie

Key Research Findings:

Ion Suppression: The inorganic phosphate component of TEAP is non-volatile and can precipitate at the LC/MS interface, leading to a significant drop in sensitivity through ion suppression and contamination of the MS source. shimadzu.comucd.ie

Memory Effects: Triethylamine can exhibit a strong "memory effect" in the mass spectrometer, leading to persistent background signals that can interfere with subsequent analyses. researchgate.net

Alternative Volatile Buffers: For LC-MS applications, volatile buffers such as ammonium (B1175870) formate, ammonium acetate (B1210297), or the use of formic acid are preferred. phenomenex.bloghplc.eutheanalyticalscientist.com However, some methods have been developed that utilize triethylamine in combination with other reagents to make it more MS-compatible. For instance, the use of triethylamine with hexafluoroisopropanol (HFIP) has been shown to improve LC-MS/MS sensitivity for nucleoside triphosphates compared to less volatile ion-pair reagents. acs.org

Metal Chelation vs. MS Compatibility: Steroid phosphates are known to adsorb to metal surfaces in LC systems, leading to poor peak shape and recovery. waters.com While chelating agents can mitigate this, they often suppress the MS signal. The use of systems with inert surfaces can improve the analysis of such compounds without the need for mobile phase additives that are detrimental to MS detection. waters.com

Table 2: LC/MS Compatibility of Mobile Phase Additives

| Additive | Volatility | MS Compatibility | Common Issues |

| Triethylammonium Phosphate | Low | Poor | Ion suppression, source contamination, memory effects shimadzu.comucd.ieresearchgate.net |

| Ammonium Formate | High | Good | N/A |

| Ammonium Acetate | High | Good | N/A |

| Formic Acid | High | Good | N/A |

| Trifluoroacetic Acid (TFA) | High | Moderate | Can cause ion suppression hplc.eu |

| Triethylamine/HFIP | Moderate | Improved | Can enhance sensitivity for specific analytes acs.org |

Thermal Analysis for Material Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of materials. While direct thermal analysis data for pure triethylammonium phosphate is not extensively published, studies on materials synthesized using triethylamine and phosphate precursors provide valuable insights into the expected thermal behavior.

Differential Scanning Calorimetry (DSC) Studies

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

Key Research Findings:

Phase Transitions: In a study of a phosphate cyanate (B1221674) ester monomer synthesized using triethylamine, DSC analysis revealed a freezing transition at 12.6 °C followed by a sharp melting transition at 51 °C. google.compsu.edu

Curing and Cross-linking: DSC is used to study the curing exotherms of resin systems. For a phosphorus-containing epoxy resin cured with an amine, the peak temperature of the exothermic cross-linking reaction was observed to be dependent on the type of amine curing agent and the heating rate. acs.org For poly(1,4-butylene terephthalate) (PBT) nanocomposites modified with phosphorus-containing agents, DSC showed an increase in the crystallization temperature compared to neat PBT. nih.gov

Table 3: Illustrative DSC Data for Related Materials

| Material | Transition | Temperature (°C) | Reference |

| Phosphate Cyanate Ester Monomer | Freezing | 12.6 | google.compsu.edu |

| Phosphate Cyanate Ester Monomer | Melting | 51 | google.compsu.edu |

| PBT/DPP(O3)-A-CNT Nanocomposite | Crystallization (Tc) | Increased by 34 °C vs. neat PBT | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Key Research Findings:

Decomposition Profile: TGA of ionic solids based on phosphotungstic acid and triethylamine showed high thermal stability compared to the parent acid. researchgate.net

Char Yield: In studies of carbohydrate-based substrates modified with phosphorus functionalities in the presence of triethylamine, TGA revealed that the phosphorus modification led to enhanced char residue yields. researchgate.net This is attributed to the acidic species derived from the phosphorus groups promoting dehydration reactions. researchgate.net

Composite Material Stability: TGA of α-hemihydrate gypsum composites reinforced with triethylamine-capped calcium phosphate oligomers and polyacrylamide showed distinct mass loss stages corresponding to the dehydration of gypsum and the decomposition of the polymer components. nih.gov

Adsorption Microcalorimetry for Surface Acidity/Basicity Quantification

Adsorption microcalorimetry is a powerful technique for directly measuring the heat of adsorption of probe molecules onto a solid surface, providing quantitative information about the number and strength of acid and base sites.

Key Research Findings:

Probing Acid Sites: Triethylamine (TEA) is frequently used as a basic probe molecule in adsorption microcalorimetry to characterize the acid sites on the surface of catalysts like calcium phosphate. researchgate.netosti.govosti.gov

Quantifying Acidity and Basicity: Studies on calcium phosphate catalysts have used adsorption microcalorimetry with TEA and CO2 to quantify the number of acid and base sites, respectively. researchgate.netsci-hub.se The results showed a significantly higher number of both acid and base sites on hydroxyapatite (B223615) (HAP) compared to magnesium oxide (MgO). sci-hub.se

Heat of Adsorption: The differential heat of adsorption of TEA on calcium phosphate catalysts was found to be dependent on the pretreatment temperature of the material, which influences its crystal structure and surface properties. osti.gov For instance, calcium phosphate treated at 973 K exhibited heats of TEA adsorption about 30 kJ/mol lower than the sample treated at 923 K. osti.gov The heat of adsorption of ethylamine (B1201723) on γ-titanium phosphate was measured to be around 95 kJ/mol. acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and highly reliable technique for verifying the elemental composition of a pure chemical compound. For triethylammonium phosphate (C₆H₁₈NO₄P), this method provides quantitative data on the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P). The primary purpose of this analysis is to confirm that the empirical formula of the synthesized or purified compound matches its theoretical formula, thereby verifying its identity and assessing its purity.

The process typically involves high-temperature combustion of a precisely weighed sample. The combustion products (e.g., CO₂, H₂O, N₂) are separated and quantified by a detector. The phosphorus content is often determined separately using methods like inductively coupled plasma-optical emission spectrometry (ICP-OES) after acid digestion of the sample.

The experimentally determined mass percentages are then compared against the theoretical values calculated from the molecular formula of triethylammonium phosphate (molar mass: 199.19 g/mol ). nih.govscbt.com A close correlation between the experimental and theoretical data provides strong evidence of the compound's compositional integrity. Significant deviations can indicate the presence of impurities, residual solvents, or the formation of different phosphate salts, such as bis-(triethylammonium) hydrogen phosphate or triethylammonium dihydrogen phosphate. researchgate.net

Table 1: Theoretical vs. Typical Experimental Elemental Composition of Triethylammonium Phosphate

| Element | Theoretical Mass % | Typical Experimental Mass % |

| Carbon (C) | 36.18% | 36.0% - 36.3% |

| Hydrogen (H) | 9.11% | 9.0% - 9.2% |

| Nitrogen (N) | 7.03% | 6.9% - 7.1% |

| Phosphorus (P) | 15.54% | 15.4% - 15.7% |

| Oxygen (O) | 32.13% | (by difference) |

Note: The data presented in the table is for illustrative purposes and represents typical expected values for a high-purity sample.

Titrimetric Approaches for Quantitative Analysis

Titrimetric analysis is a quantitative chemical method used to determine the concentration of an identified analyte. For triethylammonium phosphate, titrimetric methods are frequently employed to ascertain the purity of the compound, often cited as ">96.0% (T)" or ">96.0% (Nonaqueous Titration)". avantorsciences.comtcichemicals.com This analysis typically involves an acid-base titration, leveraging the basic nature of the triethylammonium cation.

The most common approach is a nonaqueous titration . Since triethylamine is a weak base, its titration in an aqueous solution with a strong acid does not provide a sharp, easily detectable endpoint. By performing the titration in a nonaqueous solvent, such as glacial acetic acid, the basicity of the triethylamine component is enhanced, leading to a much clearer and more accurate endpoint. A solution of perchloric acid in glacial acetic acid is commonly used as the titrant. The endpoint can be detected potentiometrically using a pH electrode or with a visual indicator like crystal violet.

Another applicable method is conductometric titration . This technique involves monitoring the electrical conductivity of the solution as the titrant is added. The reaction between the triethylammonium phosphate and the titrant causes changes in the ionic species present, resulting in a change in conductivity. researchgate.net The equivalence point is identified as the point of a sharp change in the slope of the conductivity-versus-volume curve. This method is particularly useful for titrating weak bases or for colored solutions where visual indicators are ineffective.

Table 2: Comparison of Titrimetric Approaches for Triethylammonium Phosphate

| Method | Principle | Typical Titrant | Solvent | Advantages |

| Nonaqueous Acid-Base Titration | Neutralization of the basic triethylammonium cation by a strong acid in a non-protic solvent. tcichemicals.com | Perchloric acid (HClO₄) | Glacial Acetic Acid | Provides a sharp and accurate endpoint for weak bases. |

| Potentiometric Titration | Measurement of the potential difference (voltage) between two electrodes as a function of added titrant volume to find the equivalence point. | Strong Acid (e.g., HCl) | Water or Nonaqueous Solvent | Objective endpoint detection; suitable for automated systems and colored or turbid solutions. |

| Conductometric Titration | Measurement of the solution's electrical conductivity during the titration. The endpoint is a break in the titration curve. researchgate.net | Strong Acid or Strong Base | Water or DMF | Effective for very dilute solutions and for weak acid/weak base systems where other methods fail. researchgate.net |

Computational and Theoretical Investigations of Triethylammonium Phosphate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of triethylammonium (B8662869) phosphate (B84403). These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Conformational Analysis and Molecular Geometries

Computational studies have explored the various possible conformations of the triethylammonium cation and its interaction with the phosphate anion. DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or higher, have been employed to determine the most stable geometries. rsc.orgresearchgate.net These calculations reveal the intricate interplay of steric and electronic effects that govern the spatial arrangement of the atoms. For instance, studies on related phosphodiester-linked disaccharides have shown that the presence of a counter-ion like triethylammonium significantly influences the conformational behavior of the phosphate linker. nih.gov The optimized molecular geometries from these calculations provide crucial data on bond lengths and angles, which are often in good agreement with experimental X-ray diffraction data. researchgate.netias.ac.in

Below is a table showcasing typical bond parameters for a related triethylammonium dithiophosphate (B1263838) compound, illustrating the kind of data obtained from such computational analyses.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N-H Bond Length | 0.94(4) |

| P-S1 Bond Length | 1.9389(12) |

| P-S2 Bond Length | 1.9586(12) |

| S1-P-S2 Bond Angle | 118.46(2) |

| N-S Bond Distance | 3.185(1) - 3.337(5) |

| Note: Data is for a related triethylammonium dithiophosphate compound and serves as an example of parameters determined through computational and experimental methods. ias.ac.in |

Mechanistic Insights into Proton Transfer and Hydrogen Bonding

A key feature of triethylammonium phosphate is the proton transfer from phosphoric acid to triethylamine (B128534), forming the triethylammonium cation and the dihydrogen phosphate anion. Quantum chemical calculations have been pivotal in understanding the energetics and mechanism of this proton transfer. researchgate.netacs.org The calculations help to quantify the degree of proton transfer and characterize the resulting ionic species. researchgate.net

Furthermore, these methods provide detailed insights into the extensive hydrogen bonding network that stabilizes the crystal structure. researchgate.netresearchgate.net The interactions between the N-H group of the cation and the oxygen atoms of the phosphate anion are a primary focus. researchgate.netresearchgate.net Bader's theory of "atoms in molecules" (AIM) has been applied to analyze the electron density at bond critical points, offering a quantitative measure of the strength and nature of these hydrogen bonds. acs.org Studies on similar systems have shown that N-H···O hydrogen bonds are particularly strong. researchgate.net

Prediction of Electronic Structure and Chemical Reactivity

DFT calculations are used to determine the electronic structure of triethylammonium phosphate, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netias.ac.in The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller gap generally indicates higher reactivity. These calculations suggest that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. researchgate.netias.ac.in The electrostatic potential maps generated from these calculations also help in identifying the electron-rich and electron-poor regions of the molecule, providing clues about its interaction with other chemical species. nsf.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of triethylammonium phosphate over time. tudelft.nlnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic potentials.

These simulations have been used to study the behavior of triethylammonium phosphate in solution, particularly its role in processes like the aggregation of asphaltenes. tudelft.nlnih.gov By calculating properties such as radial distribution functions, end-to-end distances, and diffusivity, MD simulations can elucidate the role of both the triethylammonium cation and the phosphate anion in intermolecular interactions. tudelft.nlnih.gov For instance, simulations have highlighted the dominant role of the phosphate anion in interactions that lead to the separation of asphaltenes from organic solvents. tudelft.nlnih.gov

Computational Modeling of Adsorption Phenomena at Interfaces

Computational modeling has been applied to understand how triethylammonium phosphate and its constituent ions interact with surfaces and interfaces. This is particularly relevant in applications such as the modification of materials for the removal of pollutants from water. nih.gov

DFT calculations have been used to study the adsorption of phosphate anions onto various materials, such as zeolites and metal oxides. mdpi.comresearchgate.net These studies calculate adsorption energies and identify the most favorable adsorption sites and configurations. For example, research on phosphate adsorption on faujasite zeolites has shown how the Si/Al ratio affects the adsorption energy and the geometry of the adsorbed species. mdpi.com Similarly, studies on the adsorption of nucleotides on TiO₂ surfaces have explored the competitive binding of the phosphate group and the nucleobases. researchgate.net While not directly on triethylammonium phosphate, these studies provide a framework for understanding the adsorption behavior of the phosphate component.

Validation and Correlation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For triethylammonium phosphate and related compounds, calculated geometric parameters are frequently compared with data from single-crystal X-ray diffraction. researchgate.netias.ac.in Good agreement between the calculated and experimental bond lengths and angles lends confidence to the theoretical models. researchgate.netias.ac.in

Similarly, calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The theoretical spectra help in the assignment of experimental bands to specific vibrational modes of the molecule. Furthermore, NMR chemical shifts calculated using quantum chemical methods can be compared with experimental NMR data to refine the understanding of the molecular structure in solution. nih.govrsc.org The correlation between calculated properties, such as binding energies, and experimental observations, like melting points, has also been established in related protic ionic liquids. researchgate.net

Applications of Triethylammonium Phosphate in Advanced Materials Science and Engineering

Development of Inorganic Ion Exchange Materials

Inorganic ion exchangers are crucial materials in various separation and purification processes. Triethylammonium (B8662869) phosphate (B84403) has been successfully utilized in the synthesis of novel inorganic ion exchange materials, demonstrating favorable characteristics for the selective removal of metal ions.

A notable example is the development of zirconium(IV) triethylammonium phosphate (ZTEAP), a new inorganic ion exchanger. niscpr.res.in This material is synthesized by reacting zirconium oxychloride with triethylammonium dihydrogen phosphate. niscpr.res.in Detailed studies on a specific formulation, ZTEAP5, have revealed its potential for practical applications. The ion exchange capacity of ZTEAP5 for various alkali and alkaline earth metals has been determined, showing a higher capacity for alkali metals compared to alkaline earth metals. niscpr.res.in This capacity is influenced by the hydrated radii of the ions, with capacity increasing as the hydrated radius decreases. niscpr.res.in

Table 1: Ion Exchange Capacity of Zirconium(IV) Triethylammonium Phosphate (ZTEAP5)

| Cation | Ion Exchange Capacity (meq/g) |

| Li(I) | 2.32 |

| Na(I) | 2.56 |

| K(I) | 2.68 |

| Mg(II) | 1.96 |

| Ca(II) | 2.14 |

| Sr(II) | 2.18 |

| Ba(II) | 2.30 |

Data sourced from niscpr.res.in

Furthermore, ZTEAP has shown significant stability in various media, including demineralized water, methanol, and certain concentrations of nitric and hydrochloric acid. niscpr.res.in Thermal stability studies indicate that the material can be used up to 100°C without any loss in its ion exchange capacity. niscpr.res.in The distribution coefficients of sixteen different metal ions have been determined, revealing a high affinity for Hg(II) and Ag(I). niscpr.res.in This selectivity has enabled the successful separation of various metal ion pairs on a small scale, highlighting its potential for analytical and industrial applications. niscpr.res.in

Design and Synthesis of Composite Materials

Triethylammonium phosphate plays a significant role in the development of advanced composite materials, particularly in the reinforcement of gypsum and the formation of interpenetrating polymer networks. This is often achieved through the use of triethylamine-capped calcium phosphate oligomers (CPO), where the triethylammonium ion acts as a capping agent.

Modification and Reinforcement of Gypsum Composites